An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol (CAS No. 15912-68-2), a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom into the quinoline scaffold can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, making this compound a valuable precursor for novel therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of available data and established methodologies for its synthesis and characterization. While specific experimental data for certain properties are not extensively available in public literature, this guide furnishes detailed, field-proven protocols to enable their determination.
Introduction: The Significance of Fluorinated Quinolines in Drug Discovery
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of fluorine into organic molecules is a well-established strategy in drug design to favorably alter their physicochemical and pharmacological profiles. In the context of the quinoline scaffold, a fluorine substituent can profoundly influence electron distribution, pKa, and lipophilicity, thereby affecting drug-target interactions, membrane permeability, and metabolic pathways.
6-Fluoro-2-methylquinolin-4-ol serves as a key building block in the synthesis of more complex molecules, including potential anticancer agents and novel antibiotics.[1] A thorough understanding of its fundamental physicochemical properties is therefore a critical prerequisite for its effective utilization in drug development pipelines, from optimizing reaction conditions for analog synthesis to predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
Core Physicochemical Properties
A summary of the core physicochemical properties of 6-Fluoro-2-methylquinolin-4-ol is presented in Table 1. It is important to note the tautomeric nature of this compound, which can exist in both the quinolin-4-ol and quinolin-4(1H)-one forms, with the latter often being the predominant tautomer.
Table 1: Core Physicochemical Properties of 6-Fluoro-2-methylquinolin-4-ol
| Property | Value | Source(s) |
| CAS Number | 15912-68-2 | [2] |
| Molecular Formula | C₁₀H₈FNO | [2] |
| Molecular Weight | 177.18 g/mol | [2] |
| Melting Point | 273-277 °C | [2][3][4] |
| Boiling Point | 316.7 ± 37.0 °C (Predicted) | [4] |
| pKa | 4.22 ± 0.40 (Predicted) | [4] |
| Appearance | White to almost white powder/crystal | [4] |
| InChI Key | BKXCHVFCJZJATJ-UHFFFAOYSA-N | [1] |
Synthesis of 6-Fluoro-2-methylquinolin-4-ol
The synthesis of 6-Fluoro-2-methylquinolin-4-ol typically employs well-established methods for quinoline ring formation, such as those analogous to the Conrad-Limpach or Gould-Jacobs reactions. These approaches involve the condensation of a substituted aniline with a β-ketoester followed by a high-temperature cyclization.
Proposed Synthetic Pathway via Conrad-Limpach Reaction
A plausible and widely-used route for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This involves two key steps:
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Condensation: The reaction of 4-fluoroaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((4-fluorophenyl)amino)but-2-enoate.
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Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at elevated temperatures to yield the final product.
Caption: Proposed synthesis of 6-Fluoro-2-methylquinolin-4-ol via a Conrad-Limpach type reaction.
Detailed Experimental Protocol (Proposed)
This protocol is an adaptable procedure based on established methodologies for analogous compounds.
Step 1: Synthesis of Ethyl 3-((4-fluorophenyl)amino)but-2-enoate (Intermediate)
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
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Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl) to the mixture.
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Heat the reaction mixture to reflux (typically in an oil bath at 120-140 °C) for 2-4 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Remove the excess ethyl acetoacetate and any water formed during the reaction under reduced pressure using a rotary evaporator. The resulting oil is the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Thermal Cyclization to 6-Fluoro-2-methylquinolin-4-ol
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Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) in a suitable reaction vessel.
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Heat the mixture to approximately 250 °C and maintain this temperature for 30 minutes to 1 hour.
-
Monitor the reaction by TLC or LC-MS.
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After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration.
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Wash the collected solid with a non-polar solvent like hexane or ether to remove the high-boiling point solvent.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
Solubility Profile
Proposed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.
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Preparation: Add an excess amount of 6-Fluoro-2-methylquinolin-4-ol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation at high speed (e.g., >10,000 x g) for 15-30 minutes, followed by careful collection of the supernatant.
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Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
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Replicates: Perform the experiment in at least triplicate for each solvent.
Caption: Workflow for the Shake-Flask method for solubility determination.
Ionization Constant (pKa)
The pKa value is crucial for understanding a compound's behavior in physiological environments, as it dictates the extent of ionization at a given pH. The predicted pKa for 6-Fluoro-2-methylquinolin-4-ol is approximately 4.22.[4]
Proposed Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.
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Sample Preparation: Prepare a solution or suspension of a precisely weighed amount of 6-Fluoro-2-methylquinolin-4-ol in a suitable solvent system (e.g., a co-solvent system like water-methanol if aqueous solubility is low).
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
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Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often at the half-equivalence point. The use of the second-derivative method can aid in the precise determination of the equivalence point.
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of 6-Fluoro-2-methylquinolin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule.
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¹H NMR (Proton NMR): Will show distinct signals for the aromatic protons on the quinoline ring system and the methyl group. The chemical shifts and coupling constants will be influenced by the electron-withdrawing fluorine atom and the hydroxyl group.
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¹³C NMR (Carbon NMR): Will reveal the number of unique carbon environments in the molecule.
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¹⁹F NMR (Fluorine NMR): This is a crucial technique for fluorinated compounds. A single signal is expected for the fluorine atom at the C6 position, and its chemical shift provides information about its electronic environment. For related 6-fluoroquinoline derivatives, the ¹⁹F NMR signal appears in the range of -108 to -112 ppm.[1]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule.[5] For 6-Fluoro-2-methylquinolin-4-ol (C₁₀H₈FNO), the expected monoisotopic mass is approximately 177.05899 Da. The observation of the [M+H]⁺ ion at m/z 178.06627 would be consistent with this molecular formula.[6]
Proposed Protocol for HRMS Analysis:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the instrument.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
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Ionization: Employ a suitable ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
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Data Analysis: Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected elemental composition. The mass accuracy should ideally be within 5 ppm.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the electronic transitions within the molecule and is a valuable tool for quantitative analysis. Quinoline derivatives typically exhibit characteristic absorption bands in the UV region due to π → π* transitions in the aromatic system. The absorption spectrum can be influenced by the solvent and the pH of the solution.
Proposed Protocol for UV-Vis Analysis:
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Solvent Selection: Choose a suitable UV-grade solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
-
Sample Preparation: Prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer (typically with an absorbance between 0.1 and 1.0).
-
Measurement: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm) using the chosen solvent as a blank.
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Analysis: Identify the wavelength(s) of maximum absorbance (λmax). A calibration curve of absorbance versus concentration can be constructed for quantitative applications.
Conclusion
6-Fluoro-2-methylquinolin-4-ol is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals. This technical guide has consolidated the available physicochemical data and provided a framework of robust, adaptable experimental protocols for the determination of its key properties. The methodologies outlined herein for synthesis, solubility and pKa determination, and spectroscopic analysis are based on established scientific principles and are intended to empower researchers in their efforts to explore the full potential of this and related quinoline derivatives. A thorough characterization of these fundamental properties is an indispensable step in the journey from a promising molecule to a potential life-saving therapeutic.
References
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PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). Retrieved from [Link]
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Agilent. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). Retrieved from [Link]
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MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2735. Retrieved from [Link]
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NIH. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Journal of Pharmaceutical and Biomedical Analysis, 199, 114035. Retrieved from [Link]
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